2-(5-Formyl-2-methoxyphenyl)acetonitrile
Overview
Description
2-(5-Formyl-2-methoxyphenyl)acetonitrile is an organic compound that belongs to the family of acetonitrile derivatives. It has a molecular weight of 175.19 .
Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . The InChI code is 1S/C10H9NO2/c1-13-10-3-2-8(7-12)6-9(10)4-5-11/h2-3,6-7H,4H2,1H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 342.8±32.0 °C at 760 mmHg . The flash point is 149.6±15.3 °C . The compound is solid in its physical form .Scientific Research Applications
Preparation of Indolenines via Nucleophilic Aromatic Substitution
This study describes an aromatic substitution to access indolenines using 2-(2-Methoxyphenyl)acetonitrile derivatives. The method led to the synthesis of 41 indolenines, which are constituents of natural products and cyanine dyes like indocyanine green (Huber, Roesslein, & Gademann, 2019).
Sonication Effects on Non-Radical Reactions
This paper explores the kinetics of hydrolysis of 4-methoxyphenyl dichloroacetate under ultrasonic irradiation in acetonitrile-water mixtures. It provides evidence of kinetic effects of ultrasound in the absence of cavitation (Tuulmets, Piiskop, Järv, & Salmar, 2014).
Synthesis and Physicochemical Properties of Triazole Derivatives
Research on the synthesis of acetonitrilothio- 1,2,4-triazoles showed that these compounds could exhibit antitumor, antiinflammatory, and antioxidant activities. The synthesis process involved alkylation of triazole derivatives in aprotic solvents (Sameluk & Kaplaushenko, 2015).
Spectroelectrochemistry of Radical Cations
A study of 1-(p-methoxyphenyl)-3,5-diphenyl-2-pyrazoline using spectroelectrochemistry investigated the kinetics of cation radical deprotonation to estimate its pK A value (Genies, 1977).
Electrochemical Reduction of Aryl Thiocyanates
This research observed a change in the reductive cleavage mechanism of the S-CN bond in aryl thiocyanates as a function of the substituent on the aryl ring. It provided evidence for a transition between concerted and stepwise mechanisms (Houmam, Hamed, & Still, 2003).
Kinetics of Elimination Reactions
A study on 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane explored its dehydrochlorination in acetonitrile, yielding trans-p-methoxy stilbene (Kumar & Balachandran, 2006).
Photohydrolysis of Phosphotriesters
Research on the photohydrolysis of phosphotriesters with 2-methoxy-5-nitrophenyl groups in acetonitrile found that it yields phosphodiester or phosphomonoester, indicating potential synthetic utility (Graciani, Swanson, & Kelly, 1995).
Properties
IUPAC Name |
2-(5-formyl-2-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-3-2-8(7-12)6-9(10)4-5-11/h2-3,6-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBVJUDRTZITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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